2,3-Dimethylaniline
Overview
Description
2,3-Dimethylaniline, also known as 1-Amino-2,3-dimethylbenzene or 2,3-Xylidine, is an organic compound with the molecular formula C₈H₁₁N. It is a derivative of aniline, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is a clear yellow to red-brown liquid with a distinct amine-like odor .
Preparation Methods
2,3-Dimethylaniline can be synthesized through several methods:
Alkylation of Aniline: One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows[ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]
Using Dimethyl Ether: Another method uses dimethyl ether as the methylating agent under similar conditions.
Chemical Reactions Analysis
2,3-Dimethylaniline undergoes various chemical reactions:
Oxidation: It reacts with strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: The compound can be reduced to form different amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration, to form nitro derivatives.
Reactivity with Electrophiles: It is reactive toward electrophiles due to the presence of the amino group, which is an electron-donating group.
Scientific Research Applications
2,3-Dimethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylaniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,3-Dimethylaniline can be compared with other similar compounds, such as:
2,4-Dimethylaniline: Similar in structure but with methyl groups at the 2nd and 4th positions.
2,5-Dimethylaniline: Methyl groups at the 2nd and 5th positions.
2,6-Dimethylaniline: Methyl groups at the 2nd and 6th positions.
3,4-Dimethylaniline: Methyl groups at the 3rd and 4th positions.
3,5-Dimethylaniline: Methyl groups at the 3rd and 5th positions.
Each of these compounds has unique properties and reactivities due to the different positions of the methyl groups on the benzene ring, which affect their electronic and steric characteristics.
Properties
IUPAC Name |
2,3-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKEQGKZNKUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | 2,3-XYLIDINE | |
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Record name | 2,3-XYLIDINE | |
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Related CAS |
105921-01-5 | |
Record name | Benzenamine, 2,3-dimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID3026304 | |
Record name | 2,3-Xylidine | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
Record name | 2,3-XYLIDINE | |
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Boiling Point |
430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C | |
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Flash Point |
206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c. | |
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Solubility |
1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15 | |
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Density |
0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
Relative vapor density (air = 1): 4.19 | |
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Vapor Pressure |
7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13 | |
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Color/Form |
Liquid | |
CAS No. |
87-59-2 | |
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Melting Point |
less than 5 °F (NTP, 1992), < -15 °C, 2 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Dimethylaniline?
A1: this compound has a molecular formula of C8H11N and a molecular weight of 121.18 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ infrared (IR) and Raman spectroscopy to analyze the vibrational modes of this compound. [] These techniques provide insights into the molecule's structure and bonding. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, helps determine the structural arrangement of atoms within the molecule. [, ] UV-Vis spectroscopy is also used to study the electronic transitions within the molecule, giving information about its electronic structure. [, ]
Q3: How does the presence of this compound impact the properties of polymer composites?
A3: Incorporating this compound into polymer matrices, like polyaniline, can enhance solubility and improve anticorrosive properties. [, , ] Studies have shown that composites containing this compound exhibit increased conductivity and improved performance in anticorrosion applications. [, ]
Q4: Is this compound used in humidity sensors?
A4: Yes, research has shown that poly(this compound) exhibits promising humidity-sensing properties. [] Its conductivity changes in response to varying relative humidity levels, making it a potential material for humidity sensor applications.
Q5: How do structural modifications to this compound affect its biological activity?
A5: Research on derivatives of Pirinixic acid, a compound containing the this compound moiety, reveals that structural changes significantly impact its inhibitory activity against microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. [] Specifically, modifications like alpha substitution with extended n-alkyl or bulky aryl groups, along with replacement of the this compound with biphenyl-4-yl-methane-amino, resulted in varying potencies. This highlights the importance of SAR studies in drug development.
Q6: What are the common starting materials and synthetic routes for producing this compound?
A6: this compound can be synthesized using this compound as a starting material through various reactions. One method involves its reaction with glyoxylic acid derivatives, followed by cyclization and oxidative ring-opening to yield 2-amino-3,4-dimethylbenzoic acid, which can be further modified. [, ] Another approach utilizes this compound in a Friedel-Crafts alkylation reaction with solanesol to produce plastoquinone-9, a crucial molecule in photosynthetic electron transport. []
Q7: What are the potential health risks associated with this compound exposure?
A7: Research suggests that exposure to this compound and related arylamine compounds is linked to an increased risk of bladder cancer, even in non-smokers. [] This highlights the need to identify and understand environmental sources of these compounds.
Q8: What are the environmental concerns associated with this compound?
A9: The discharge of this compound into water systems raises concerns due to its toxicity and potential for bioaccumulation. [] Researchers have investigated bioremediation techniques using anoxic baffled reactors to pre-treat this compound-containing wastewater and enhance its biodegradability. [, ]
Q9: Are there any other notable applications of this compound?
A10: this compound serves as a key building block in synthesizing various organic compounds. For instance, it plays a crucial role in producing mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). [, , ] Various synthetic strategies for mefenamic acid employ this compound as a starting material, highlighting its versatility in pharmaceutical synthesis. [, , ]
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